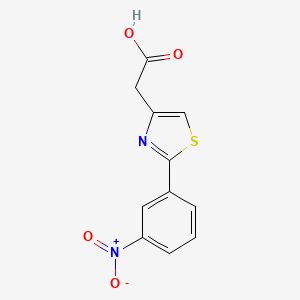

2-(3-Nitrophenyl)thiazole-4-acetic acid

Description

Significance of Thiazole (B1198619) Scaffolds in Drug Discovery and Chemical Biology Research

The thiazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.gov This versatility has led to the development of thiazole-containing compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant activities. nih.govnih.gov The ability to modify the thiazole ring at various positions allows for the fine-tuning of a molecule's biological and physicochemical properties, making it a valuable template for designing new therapeutic agents. globalresearchonline.net

The journey of thiazole in medicinal chemistry is marked by significant milestones. One of the most notable early examples is the discovery of the thiazole ring within the structure of thiamine (B1217682) (Vitamin B1), which is essential for neurological function. nih.gov Another landmark is its presence in Penicillin, a revolutionary antibiotic that transformed the treatment of bacterial infections. nih.gov Historically, the synthesis of the thiazole ring, notably through the Hantzsch thiazole synthesis, paved the way for the creation of a vast library of derivatives. researchgate.net Over the decades, this has led to the market approval of numerous thiazole-containing drugs, including the antimicrobial Sulfathiazole, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam, showcasing the enduring relevance of this heterocyclic system. nih.govnih.gov

Contextualization of Nitro-Substituted Aromatic Systems in Biological Research

Nitro-substituted aromatic systems are a significant class of compounds in biological and medicinal research. The incorporation of a nitro group onto an aromatic ring can profoundly alter the molecule's properties and biological activity.

The nitro group (NO₂) is a powerful electron-withdrawing group. brieflands.com This property has several important consequences for a molecule's behavior. By withdrawing electron density from an aromatic ring, the nitro group can modulate the molecule's chemical reactivity, making it more susceptible to certain types of chemical reactions. arabjchem.org This electron-withdrawing nature also affects the molecule's polarity and electronic distribution, which can enhance its ability to interact with biological targets, such as specific amino acid residues in proteins. globalresearchonline.netchemimpex.com In many cases, the biological activity of nitro compounds is linked to the enzymatic reduction of the nitro group within cells, which can produce reactive intermediates that are toxic to microorganisms or cancer cells. researchgate.net This dual nature means the nitro group can be considered both a pharmacophore (a group responsible for biological activity) and, in some contexts, a toxicophore (a group associated with toxicity). globalresearchonline.netchemimpex.com

Specific, in-depth research dedicated exclusively to 2-(3-Nitrophenyl)thiazole-4-acetic acid is not extensively documented in publicly available literature. However, its chemical structure suggests it is of interest as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical or agricultural applications. The research trajectory for such a compound can be inferred from the activities of its constituent parts and closely related analogues.

For instance, the related compound, 2-Amino-4-(3-nitrophenyl)thiazole, is utilized as a key intermediate in the synthesis of pharmaceuticals targeting bacterial infections and cancer, as well as in the development of agrochemicals. chemimpex.com Furthermore, derivatives of thiazoleacetic acid are recognized for their potential bioactive properties, including antimicrobial and anticancer activities. ontosight.ai Therefore, research involving this compound would likely focus on leveraging its structure to create new derivatives for screening in these therapeutic areas.

Within the vast landscape of thiazole research, this compound is positioned as a potential precursor or fragment for the development of novel bioactive agents. The combination of three key structural motifs—the proven thiazole scaffold, the reactivity-modulating nitrophenyl group, and the versatile acetic acid side chain—makes it a valuable synthetic intermediate. The acetic acid moiety, in particular, offers a handle for further chemical modifications, such as the formation of amides or esters, allowing for the creation of a diverse library of compounds for biological screening. ijcce.ac.ir Research into such molecules often involves their inclusion in high-throughput screening campaigns to identify lead compounds for various diseases. nih.gov The presence of the nitrophenyl group suggests a potential focus on antimicrobial or anticancer applications, where this group is known to contribute to activity. rsc.orgwisdomlib.org

Interactive Data Tables

Table 1: Examples of FDA-Approved Thiazole-Containing Drugs

| Drug Name | Therapeutic Class |

| Sulfathiazole | Antimicrobial |

| Ritonavir | Antiretroviral |

| Dasatinib | Anti-cancer |

| Meloxicam | Anti-inflammatory |

| Tiazofurin | Anti-neoplastic |

| Nitazoxanide | Antiparasitic |

| Fanetizole | Anti-inflammatory |

This table highlights the diverse therapeutic applications of drugs containing the thiazole scaffold. globalresearchonline.netrsc.org

Table 2: Properties Conferred by Key Functional Groups

| Functional Group | General Contribution to Bioactivity |

| Thiazole Ring | Privileged scaffold, diverse biological activities, hydrogen bonding capability. nih.gov |

| Nitro Group | Electron-withdrawing, modulates reactivity, potential for bioreduction to active species. brieflands.comchemimpex.com |

| Acetic Acid Moiety | Provides a point for further chemical modification (e.g., amide, ester formation), can influence solubility. arabjchem.org |

This table summarizes the general roles of the primary functional components of this compound in the context of medicinal chemistry.

Overview of Research Trajectories for this compound

Rationale for its Academic Investigation and Relevance as a Research Molecule

The compound this compound is valued in research primarily as a structural scaffold and a key intermediate in the synthesis of more complex molecules. Its relevance for academic investigation is not based on its use as a therapeutic agent itself, but rather on the potent combination of its three constituent chemical moieties: the thiazole core, the 3-nitrophenyl group, and the thiazole-4-acetic acid side chain. The convergence of these features makes it an attractive starting point for developing novel compounds with potential biological activities.

The rationale for its investigation can be deconstructed by examining the significance of each component:

The Thiazole Core : As established, the thiazole ring is a well-documented pharmacophore. Its presence provides a stable and versatile foundation that is known to be compatible with a wide range of biological targets. rsc.org

The 3-Nitrophenyl Group : The inclusion of a nitrophenyl group, specifically a nitro group (-NO2) at the third position of the phenyl ring, is a critical structural feature. The nitro group is strongly electron-withdrawing, which can significantly influence the molecule's electronic properties, reactivity, and its ability to interact with biological systems. ontosight.aiontosight.ai Research into structurally similar nitrophenyl-thiazole derivatives shows a clear pattern of investigation into their potential as anticancer and antimicrobial agents. For instance, derivatives of 2-amino-4-(4-nitrophenyl)thiazole have been synthesized and screened for antimicrobial activity. researchgate.net Furthermore, compounds derived from 2-bromo-1-(3-nitrophenyl)ethanone have demonstrated anti-proliferative effects against various cancer cell lines. nih.gov The related compound, 2-Amino-4-(3-nitrophenyl)thiazole, is noted for its use as a building block in the synthesis of pharmaceuticals targeting cancer and infectious diseases. chemimpex.com

The Thiazole-4-acetic acid Moiety : The carboxylic acid group attached to the thiazole ring via a methylene (B1212753) bridge is another key feature. Carboxylic acid moieties are common in drug design as they can participate in hydrogen bonding and electrostatic interactions with enzyme active sites or receptors. Derivatives of thiazole-4-carboxylic acid have been investigated for a range of bioactivities, including potential use as influenza neuraminidase inhibitors and as antifungal and antiviral agents. researchgate.netresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1154918-15-6 |

| Molecular Formula | C11H8N2O4S |

| Molecular Weight | 264.26 g/mol |

| Appearance | Solid |

Data sourced from publicly available chemical supplier information.

Table 2: Research Findings on Structurally Related Thiazole Derivatives

This table summarizes the academic investigation into compounds that are structurally similar to this compound, providing context for its relevance as a research scaffold.

| Compound Type | Focus of Investigation | Key Findings and Significance | Citation(s) |

| 2-Amino-4-(3-nitrophenyl)thiazole | Synthetic Intermediate | Utilized as a versatile building block for synthesizing pharmaceuticals, particularly those targeting cancer and infectious diseases. chemimpex.com | chemimpex.com |

| Phenylthiazole derivatives (from 3-nitrophenyl precursor) | Anticancer Activity | Derivatives showed significant anti-proliferative activity against human cancer cell lines, including the HT29 colon cancer line. nih.gov | nih.gov |

| 2-Amino-4-(4-nitrophenyl)thiazole derivatives | Antimicrobial Activity | Synthesized compounds demonstrated moderate activity against Gram-positive bacteria and slight antifungal activity. researchgate.net | researchgate.net |

| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Antifungal & Antiviral Activity | Compounds exhibited good fungicidal activity against multiple fungi and notable activity against Tobacco Mosaic Virus (TMV) in vivo. researchgate.net | researchgate.net |

| Thiazolidine-4-carboxylic acid derivatives | Enzyme Inhibition | Investigated as potential inhibitors of influenza neuraminidase, demonstrating that the thiazole-acid scaffold can be used to design enzyme inhibitors. researchgate.net | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4S/c14-10(15)5-8-6-18-11(12-8)7-2-1-3-9(4-7)13(16)17/h1-4,6H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZLDZSRCQQYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Nitrophenyl Thiazole 4 Acetic Acid

Strategies for the Synthesis of the Core 2-(3-Nitrophenyl)thiazole-4-acetic acid Scaffold

The construction of the this compound framework is primarily achieved through established heterocyclic chemistry reactions, which can be categorized into multi-step pathways and more modern one-pot systems.

Multi-step synthesis provides a reliable, albeit often lengthy, approach to constructing the target molecule, allowing for the isolation and purification of intermediates.

A foundational method for thiazole (B1198619) synthesis involves the condensation of a thioamide with an α-halo ketone. youtube.comorientjchem.org For the target compound, this would entail the reaction of 3-nitrothiobenzamide with a suitable α-halo ketoacid or its ester equivalent. The reaction proceeds via an initial S-alkylation of the thioamide's sulfur atom on the α-carbon of the halo-ketone, which is an SN2 reaction. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.

A plausible multi-step pathway begins with the synthesis of the necessary precursors:

Preparation of 3-nitrothiobenzamide: This can be achieved by treating 3-nitrobenzonitrile (B78329) with hydrogen sulfide (B99878) or by the thionation of 3-nitrobenzamide (B147352) using a reagent like Lawesson's reagent.

Selection of the α-halo ketone: A common choice is ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate. The ester group serves as a protected form of the desired acetic acid moiety.

Condensation and Hydrolysis: The 3-nitrothiobenzamide is reacted with the ethyl 4-haloacetoacetate to yield ethyl 2-(3-nitrophenyl)thiazole-4-acetate. The final step involves the hydrolysis of the ester group, typically under acidic or basic conditions, to afford this compound.

The Hantzsch thiazole synthesis, first described in 1887, is the most prominent and widely used method for preparing thiazole derivatives. synarchive.comanalis.com.my It is a specific and highly effective example of the condensation reaction described above, involving an α-haloketone and a thioamide. researchgate.netorientjchem.orgsynarchive.com

The mechanism of the Hantzsch synthesis involves the formation of a key intermediate by the reaction of the thioamide and the α-haloketone, which then undergoes cyclization and dehydration to form the thiazole ring. youtube.comsynarchive.com The reaction conditions can be varied; traditionally, it is carried out by refluxing the reactants in a solvent like ethanol. researchgate.net However, modern adaptations have employed different conditions, such as microwave assistance, to reduce reaction times and improve yields. nih.gov While neutral conditions are common, studies have shown that conducting the synthesis under acidic conditions can alter the regioselectivity of the reaction when using N-substituted thioureas. rsc.org

For the specific synthesis of this compound, the Hantzsch reaction would proceed as follows:

Reactants : 3-nitrothiobenzamide and an ethyl or methyl ester of 4-haloacetoacetic acid (e.g., ethyl 4-chloroacetoacetate).

Reaction : The sulfur of the thioamide attacks the carbon bearing the halogen, followed by ring closure and elimination of water to form the thiazole ring.

Final Step : Saponification of the resulting ester provides the target carboxylic acid.

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | Often requires several hours of reflux. nih.gov | Significantly shorter, often minutes. nih.gov |

| Energy Source | External heat source (e.g., oil bath). | Dielectric heating via microwaves. |

| Yields | Can be moderate to good. nih.gov | Often higher yields are achieved. nih.gov |

| Side Reactions | Potential for more side products due to prolonged heating. | Often cleaner reactions with fewer byproducts. |

Beyond the Hantzsch synthesis, other ring closure strategies can be envisioned for forming the thiazole scaffold. The Gabriel synthesis, for instance, involves the reaction of an acylamino ketone with phosphorus pentasulfide. analis.com.my In this approach, one would start with a precursor like N-(1-(alkoxycarbonyl)acetyl)-3-nitrobenzamide, which upon treatment with a thionating agent, would undergo cyclization to form the desired thiazole ring. This method focuses on forming the sulfur-carbon bond via the closure of an acyclic precursor already containing the necessary nitrogen and carbon atoms. analis.com.my

In recent years, there has been a significant shift towards developing one-pot, multicomponent reactions (MCRs) that align with the principles of green chemistry. nih.gov These methods offer advantages such as higher atom economy, shorter reaction times, and reduced waste generation. mdpi.com

For thiazole synthesis, green approaches often utilize:

Reusable Catalysts : Nanoparticles, such as NiFe₂O₄, or silica-supported acids have been employed as efficient and reusable catalysts for one-pot thiazole synthesis. nih.govmdpi.comacs.org These catalysts are easily separated from the reaction mixture, for example, by using an external magnet for magnetic nanoparticles. nih.gov

Benign Solvents : A move away from hazardous organic solvents towards greener alternatives like ethanol-water mixtures is a key aspect of these methodologies. nih.govacs.org

Energy Efficiency : Techniques like ultrasound irradiation can be used to promote the reaction, often leading to higher yields in shorter times compared to conventional heating. mdpi.comacs.org

A green, one-pot synthesis of this compound could be designed by reacting 3-nitrobenzaldehyde, a source of sulfur and nitrogen (like thiourea (B124793) or thioamide), and a three-carbon component with a masked carboxylic acid function in the presence of a recyclable catalyst in an aqueous-ethanolic solvent system. nih.govresearchgate.net This approach streamlines the synthesis by combining multiple steps into a single operation, avoiding the isolation of intermediates and minimizing solvent usage. acs.org

Multi-Step Synthesis Pathways

Functional Group Interconversions and Derivatization at the Thiazole-4-acetic Acid Moiety

Once the this compound scaffold is synthesized, its functional groups offer multiple avenues for further chemical modification to create a library of new derivatives. The primary sites for derivatization are the carboxylic acid group and the thiazole ring itself.

The carboxylic acid of the acetic acid moiety is a versatile functional handle. Standard organic transformations can be applied to convert it into a variety of other functional groups: vanderbilt.eduslideshare.net

Esterification : Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) yields the corresponding esters.

Amidation : Activation of the carboxylic acid (e.g., by conversion to an acyl chloride with thionyl chloride) followed by reaction with primary or secondary amines produces a range of amides.

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-(3-nitrophenyl)thiazol-4-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

The thiazole ring itself can also be a site for derivatization, although its reactivity is influenced by the attached substituents. The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack. pharmaguideline.com However, the electron-withdrawing nature of the 3-nitrophenyl group at the C2 position would deactivate the ring towards electrophilic substitution.

A more modern approach to derivatization involves C-H activation. nih.gov Biocatalytic halogenation, for example, can introduce a bromine atom onto the thiazole ring under mild, aqueous conditions. This newly installed halogen then serves as a handle for subsequent transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl or heteroaryl groups. nih.gov This two-step, one-pot halogenation/cross-coupling sequence provides a powerful tool for the late-stage functionalization of the thiazole core. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

| Carboxylic Acid (-COOH) | R-OH, H⁺ (catalyst) | Ester (-COOR) |

| Carboxylic Acid (-COOH) | 1. SOCl₂ or (COCl)₂ 2. R₂NH | Amide (-CONR₂) |

| Carboxylic Acid (-COOH) | LiAlH₄, then H₃O⁺ | Primary Alcohol (-CH₂OH) |

| Thiazole Ring C-H | Vanadium bromoperoxidase, KBr, H₂O₂ | Bromo-thiazole |

| Bromo-thiazole | Arylboronic acid, Pd catalyst, base | Aryl-thiazole |

Esterification and Amidation Reactions of the Acetic Acid Group

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing conversion to esters and amides. These reactions are fundamental for modifying the solubility, stability, and biological interaction profile of the parent molecule.

Esterification: The conversion of the acetic acid moiety of this compound to its corresponding esters can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven process typically requires refluxing conditions and often the removal of water to drive the reaction to completion.

Another effective method is reaction with alkyl halides in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate. For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed to activate the carboxylic acid for reaction with an alcohol.

Amidation: Formation of amides from the acetic acid group is crucial for creating peptidomimetic structures and other biologically relevant molecules. This transformation is typically accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride, which then readily reacts with an amine.

Alternatively, peptide coupling reagents provide a milder and more controlled method for amide bond formation. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) are widely used to facilitate the reaction between the carboxylic acid and an amine, minimizing side reactions and preserving sensitive functional groups. nih.gov

| Reaction Type | Reagent(s) | Product | Conditions |

| Esterification | R-OH, H₂SO₄ (cat.) | 2-(2-(3-Nitrophenyl)thiazol-4-yl)acetate | Reflux |

| R-X, K₂CO₃ | 2-(2-(3-Nitrophenyl)thiazol-4-yl)acetate | Heat | |

| R-OH, DCC | 2-(2-(3-Nitrophenyl)thiazol-4-yl)acetate | Room Temp | |

| Amidation | 1. SOCl₂ 2. R¹R²NH | N-substituted-2-(2-(3-nitrophenyl)thiazol-4-yl)acetamide | Varies |

| R¹R²NH, EDCI/HOBt | N-substituted-2-(2-(3-nitrophenyl)thiazol-4-yl)acetamide | Room Temp |

Reduction of the Nitro Group to Amine and Subsequent Transformations

The nitro group on the phenyl ring is a key functional handle that can be readily converted into an amino group, opening up a vast array of subsequent chemical modifications.

Reduction to Amine: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be accomplished using various reducing agents. A classic and cost-effective method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). Catalytic hydrogenation is another widely used method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. These methods are generally high-yielding and tolerate a wide range of other functional groups, although care must be taken to avoid reduction of other susceptible moieties if present.

| Reagent System | Conditions | Product |

| Fe, HCl | Aqueous, Heat | 2-(3-Aminophenyl)thiazole-4-acetic acid |

| SnCl₂, HCl | Ethanol, Reflux | 2-(3-Aminophenyl)thiazole-4-acetic acid |

| H₂, Pd/C | Methanol, RT, atm pressure | 2-(3-Aminophenyl)thiazole-4-acetic acid |

| Na₂S₂O₄ | Aqueous/Organic Biphasic | 2-(3-Aminophenyl)thiazole-4-acetic acid |

Subsequent Transformations of the Amine: The resulting 2-(3-aminophenyl)thiazole-4-acetic acid is a versatile intermediate. The newly formed aniline (B41778) moiety can undergo numerous reactions:

Acylation: Reaction with acyl chlorides or anhydrides converts the amine into an amide, which is a common motif in pharmaceuticals.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the primary amine into a diazonium salt. This highly reactive intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents onto the phenyl ring, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.

Modifications of the Phenyl Ring and Thiazole Heterocycle

Beyond the acetic acid and nitro groups, both the phenyl ring and the thiazole heterocycle can be further functionalized.

Phenyl Ring Modifications: The reactivity of the phenyl ring is heavily influenced by its substituents. The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (EAS). masterorganicchemistry.com Therefore, reactions like halogenation or nitration on the starting material would be directed to the positions ortho and para to the thiazole ring but meta to the nitro group. After reduction of the nitro group to an amine, the situation is reversed. The amino group is a strong activating group and an ortho-, para-director, making the phenyl ring highly susceptible to EAS reactions like halogenation or sulfonation.

Thiazole Heterocycle Modifications: The thiazole ring itself has a distinct reactivity profile. The C5 position is generally the most nucleophilic and is the primary site for electrophilic substitution reactions such as halogenation (e.g., using N-bromosuccinimide) or formylation (e.g., Vilsmeier-Haack reaction). numberanalytics.comresearchgate.netresearchgate.net The C2 proton is the most acidic and can be removed by strong bases like organolithium reagents, creating a nucleophilic center at C2 that can react with various electrophiles. wikipedia.org Furthermore, modern cross-coupling reactions, often catalyzed by palladium, allow for the direct C-H arylation at the C5 or C2 positions, providing a powerful tool for building molecular complexity. nih.gov The sulfur atom can be oxidized, and the nitrogen atom can be quaternized by reaction with alkyl halides. researchgate.netwikipedia.org

Regioselective and Stereoselective Synthesis Considerations in Related Thiazole Structures

The synthesis of substituted thiazoles often requires careful control of regioselectivity, particularly in the foundational Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net The regiochemical outcome—determining which substituents end up at the C4 and C5 positions of the thiazole ring—is dictated by the initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone.

While the thiazole ring itself is aromatic and achiral, stereoselectivity becomes a critical consideration when chiral centers are present in the side chains or are introduced during subsequent modifications. For instance, in the synthesis of thiazoles bearing complex side chains, such as those derived from natural products, controlling the stereochemistry is paramount. acs.orgnih.gov Reactions involving the acetic acid side chain or substituents on the phenyl ring can be designed to proceed stereoselectively. For example, the asymmetric reduction of a ketone on a side chain or the diastereoselective addition of a nucleophile can be achieved using chiral catalysts or auxiliaries. nih.gov

In the context of this compound, if the methylene (B1212753) group of the acetic acid moiety were to be further substituted, it would create a chiral center. Stereoselective synthesis of such derivatives would require asymmetric methodologies to control the formation of the desired enantiomer or diastereomer.

Catalytic Approaches in the Synthesis and Modification of Thiazole Compounds

Catalysis plays an indispensable role in the modern synthesis and functionalization of thiazole derivatives, offering milder reaction conditions, higher efficiency, and greater selectivity.

Metal Catalysis: Transition metal catalysts, particularly palladium and copper, are extensively used.

Palladium Catalysis: Palladium complexes are workhorses for cross-coupling reactions. acs.orgorganic-chemistry.org Reactions like Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), and direct C-H arylation enable the straightforward introduction of aryl or vinyl substituents onto both the thiazole and phenyl rings. numberanalytics.comnih.govrsc.orgacs.orgnih.gov For instance, after converting the amino group (from the reduced nitro group) to a halide via a Sandmeyer reaction, the phenyl ring can be functionalized via Suzuki coupling.

Copper Catalysis: Copper catalysts are also highly effective, particularly for C-S and C-N bond formation. acs.orgjsynthchem.comresearchgate.net They are used in Ullmann-type couplings and in multicomponent reactions for the construction of the thiazole ring itself from simple precursors. acs.orgresearchgate.net

Biocatalysis and Green Catalysis: In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods.

Enzyme Catalysis: Enzymes such as trypsin have been shown to catalyze the multicomponent synthesis of thiazole derivatives under mild, aqueous conditions, offering high yields and selectivity. nih.gov

Heterogeneous Catalysis: Solid-supported catalysts, including zeolites and metal complexes immobilized on magnetic nanoparticles or biopolymers like chitosan, are gaining prominence. nih.govmdpi.comacs.orgmdpi.com These catalysts offer the significant advantage of easy separation from the reaction mixture, allowing for recycling and reuse, which aligns with the principles of green chemistry. bepls.com For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for Hantzsch thiazole synthesis. researchgate.netmdpi.com

| Catalyst Type | Example Catalyst System | Application | Reference |

| Palladium | Pd(OAc)₂, PPh₃ | Direct C-H Arylation | nih.govorganic-chemistry.org |

| Copper | CuI | C-S/C-N Bond Formation | acs.orgjsynthchem.com |

| Biocatalyst | Trypsin | Multicomponent Synthesis | nih.gov |

| Green Catalyst | Chitosan Hydrogel | Thiazole Synthesis | nih.govmdpi.com |

| Heterogeneous | SiW.SiO₂ | Hantzsch Synthesis | researchgate.netmdpi.com |

Advanced Computational and Theoretical Studies of 2 3 Nitrophenyl Thiazole 4 Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule. For 2-(3-Nitrophenyl)thiazole-4-acetic acid, such calculations reveal critical details about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications to Molecular Orbitals, HOMO-LUMO Gap, and Charge Distribution

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of molecular systems due to its balance of accuracy and computational efficiency. nih.govuobaghdad.edu.iq DFT studies on thiazole (B1198619) derivatives are used to analyze the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. researchgate.net These orbitals are crucial in defining a molecule's reactivity; HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For thiazole derivatives, the presence of electron-withdrawing groups, such as the nitro (NO₂) group in this compound, typically lowers the HOMO and LUMO energy levels and can affect the energy gap.

Furthermore, DFT calculations are employed to map the charge distribution and molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with other molecules, including biological receptors. In related thiazole compounds, computational studies have shown that heteroatoms like nitrogen and sulfur, along with the oxygen atoms of the nitro and carboxylic acid groups, are typically regions of negative potential, making them likely sites for hydrogen bonding and other electrostatic interactions. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Thiazole Derivative Note: The following data is representative of typical values obtained for structurally similar thiazole derivatives and serves for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms. The molecule possesses several rotatable bonds, notably between the phenyl and thiazole rings and within the acetic acid side chain.

Computational methods are used to map the potential energy surface (PES) by systematically rotating these bonds and calculating the corresponding energy. This process identifies low-energy conformers, which are the most likely to exist under physiological conditions. The global minimum on the PES corresponds to the most stable conformation. Understanding the conformational preferences is essential for molecular docking studies, as it determines how the ligand can fit into the binding site of a biological target. The flexibility of the acetic acid side chain, in particular, could allow the molecule to adopt various orientations to optimize interactions with a receptor.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)

In silico techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. brieflands.com

Prediction of Binding Modes with Theoretical Biological Receptors

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This computational method involves placing the ligand in various positions and orientations within the receptor's active site and calculating the binding affinity for each pose. Studies on similar nitro-substituted thiazole derivatives have explored their potential as inhibitors for various enzymes, such as glucosamine-6-phosphate synthase, monoamine oxidase (MAO), and cyclooxygenase (COX). brieflands.comresearchgate.netnih.gov

For this compound, docking studies would likely investigate interactions where the carboxylic acid group forms hydrogen bonds or salt bridges with basic amino acid residues (e.g., Lysine, Arginine). The nitro group, being a strong hydrogen bond acceptor, could also engage in crucial interactions. researchgate.net The planar thiazole and phenyl rings could form hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Exploration of Molecular Recognition Mechanisms and Key Residue Interactions In Silico

Following docking, molecular dynamics (MD) simulations can be performed to explore the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the binding. This technique helps validate the docking poses and reveals the key amino acid residues that are critical for stabilizing the interaction.

Table 2: Potential Intermolecular Interactions of this compound with a Hypothetical Receptor

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Salt Bridge | Arginine (Arg), Lysine (Lys), Histidine (His) |

| Nitro Group (-NO₂) | Hydrogen Bonding, Electrostatic | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Thiazole Ring | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Leucine (Leu) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, untested compounds.

For a series of thiazole derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). researchgate.net These descriptors are then correlated with experimentally determined biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression or machine learning algorithms.

QSAR studies on antimicrobial thiazoles have indicated that parameters like the molecular connectivity index and Kier's shape index can be crucial for activity. researchgate.net A hypothetical QSAR model for analogues of this compound could reveal the relative importance of its different structural features. For instance, it could quantify the contribution of the nitro group's position and the acidic side chain's properties to a specific biological effect, thereby guiding the design of more potent derivatives.

Development of Predictive Models for Enzyme Inhibition or Receptor Affinity (Theoretical)

The development of predictive computational models for the biological activity of small molecules like this compound is a cornerstone of modern drug discovery. While specific quantitative structure-activity relationship (QSAR) models for this particular compound are not extensively documented in publicly available literature, the principles of their development can be theoretically applied. Such models aim to establish a mathematical correlation between the structural or physicochemical properties of a compound and its inhibitory effect on a specific enzyme or its binding affinity to a receptor.

A theoretical approach to building a predictive model for this compound would begin with the generation of a dataset of structurally related thiazole derivatives with known biological activities against a particular target. For instance, studies on other thiazole derivatives have shown their potential to inhibit enzymes like monoamine oxidase (MAO) or cholinesterases. nih.govresearchgate.net A series of analogues of this compound could be synthesized and tested for their inhibitory concentrations (IC50) or binding constants (Ki) against a selected enzyme.

Once the biological data is obtained, a variety of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify different aspects of the molecule's structure and properties, including:

Electronic descriptors: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding electrostatic and covalent interactions with a biological target.

Steric descriptors: Including molecular volume, surface area, and specific conformational parameters that describe the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which indicates the molecule's lipophilicity and its ability to cross cell membranes or interact with hydrophobic pockets in a protein.

Topological descriptors: Which are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

With the biological activity data and the calculated molecular descriptors, various statistical methods can be employed to build the predictive model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) are commonly used for this purpose. The goal is to generate an equation or algorithm that can accurately predict the biological activity of a new, untested compound based solely on its calculated descriptors.

For example, a hypothetical QSAR model for a series of thiazole derivatives might reveal that a higher negative electrostatic potential on the nitro group and a specific spatial arrangement of the carboxylic acid group are critical for enhanced enzyme inhibition. Such a model would not only predict the activity of this compound but also guide the design of new, potentially more potent analogues. The robustness and predictive power of the model would be rigorously validated using internal and external validation techniques to ensure its reliability.

Pharmacophore Modeling and Virtual Screening Applications (Theoretical)

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would serve as a 3D query for virtual screening of large chemical databases to discover novel compounds with a similar biological activity profile.

The development of a pharmacophore model can be ligand-based or structure-based. In a ligand-based approach, a set of known active molecules is superimposed, and their common chemical features are identified. For this compound and its analogues, these features would likely include:

A hydrogen bond acceptor (from the nitro group and the carboxylic acid).

A hydrogen bond donor (from the carboxylic acid).

An aromatic ring feature (the nitrophenyl and thiazole rings).

A negative ionizable feature (the carboxylate group).

The relative spatial arrangement of these features would be defined with specific distance and angle constraints. Computational studies on related thiazole derivatives have highlighted the importance of features like hydrogen bonding and π–π stacking in their binding interactions with biological targets. nih.gov

Once a pharmacophore model is generated and validated, it can be used for virtual screening. This process involves computationally searching through vast libraries of chemical compounds to identify molecules that match the pharmacophore query. Hits from the virtual screen are then prioritized based on how well they fit the model and other criteria like drug-likeness and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The application of virtual screening using a pharmacophore derived from this compound could lead to the identification of structurally diverse compounds that share the same key interaction features. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For instance, a structure-based virtual screening campaign successfully identified 2-arylthiazole-4-carboxylic acids as a novel class of ligands for the CaMKIIα hub domain, demonstrating the utility of this method for the thiazole scaffold. doi.org

The hits identified through virtual screening would then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity at the target site in more detail. Molecular docking simulations provide insights into the specific interactions between the ligand and the amino acid residues of the protein, helping to refine the selection of candidates for experimental testing. researchgate.net This integrated computational approach of pharmacophore modeling and virtual screening, followed by molecular docking, represents a rational and efficient strategy for the discovery of new bioactive compounds inspired by the structure of this compound.

Mechanistic Investigations of Biological Interactions Excluding Clinical, Dosage, Safety, and Clinical Human Trial Data

Enzyme Inhibition Studies and Mechanistic Elucidation (In Vitro/Cellular Level)

The thiazole (B1198619) nucleus, particularly when substituted with a nitrophenyl group, has been a scaffold of significant interest in medicinal chemistry for developing enzyme inhibitors. Research has focused on understanding how these compounds interact with various enzymes at a molecular level.

Kinetic studies are crucial for characterizing the potency and mechanism of enzyme inhibitors. nih.gov For derivatives of 2-(3-nitrophenyl)thiazole, these analyses have revealed varied modes of action, including reversible, irreversible, competitive, and mixed-type inhibition. researchgate.netanadolu.edu.tr

For instance, kinetic analysis of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives against monoamine oxidase B (MAO-B) demonstrated reversible and competitive inhibition. researchgate.netresearchgate.net Lineweaver-Burk plots derived from these studies showed that increasing concentrations of the inhibitor resulted in a series of lines with different slopes intersecting on the y-axis, a characteristic of competitive inhibition. researchgate.net This indicates that the inhibitor competes with the substrate for binding to the enzyme's active site. The inhibition constant (Ki) for one such derivative was determined to be 1.84 μM. researchgate.net

In the context of cholinesterase inhibition, kinetic studies on related thiazole derivatives have often shown a mixed-type mechanism of inhibition for both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comacademie-sciences.fr This mode of inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). mdpi.com

For carbonic anhydrase-II (CA-II), kinetic analysis of a potent morpholine-thiazole derivative revealed concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. rsc.org The determination of such kinetic parameters is fundamental to understanding the inhibitor's efficacy and mechanism of action. nih.govnih.gov

Research has identified several key enzyme targets for thiazole derivatives, including those containing the 3-nitrophenyl moiety. Molecular modeling and docking studies have been instrumental in elucidating the specific interactions between these inhibitors and the active sites of their target enzymes.

Derivatives of 2-(3-nitrophenyl)thiazole have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B). nih.govsemanticscholar.orgtandfonline.comnih.gov The hydrazothiazole nucleus bearing a phenyl ring at the C4 position, functionalized with a nitro group at the meta position (4-(3-nitrophenyl)thiazole), is considered a critical pharmacophoric feature for achieving selective and reversible hMAO-B inhibition. nih.govnih.gov

Molecular modeling studies have provided insights into these interactions. For 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, the thiazole ring is positioned deep within the active site of MAO-B, near the flavin adenine (B156593) dinucleotide (FAD) cofactor. The 3-nitrophenyl group orients towards the entrance of the active site cavity. Key interactions stabilizing the inhibitor-enzyme complex include hydrogen bonds and hydrophobic interactions with specific amino acid residues. Docking studies suggest that the stability of these compounds within the MAO-B active site is a result of these multiple points of contact. nih.gov The selective inhibition of MAO-B over MAO-A is a significant finding, as MAO-B inhibitors are of interest for their therapeutic potential. frontiersin.orgyoutube.com

| Compound Derivative | hMAO-A IC₅₀ (μM) | hMAO-B IC₅₀ (μM) | Selectivity Index (A/B) |

|---|---|---|---|

| 1-(Thiophen-2-yl)ethylidene | > 100 | 0.0049 | > 20408 |

| (4-Fluorophenyl)methylene | > 100 | 0.0055 | > 18181 |

| (4-Chlorophenyl)methylene | > 100 | 0.0058 | > 17241 |

| (4-Methylphenyl)methylene | > 100 | 0.0062 | > 16129 |

While the primary focus for 4-(3-nitrophenyl)thiazole derivatives has been on MAO inhibition, in silico evaluations have suggested their potential as cholinesterase inhibitors as well. nih.gov Broader studies on various thiazole derivatives confirm their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in cholinergic neurotransmission. academie-sciences.frresearchgate.netnih.govresearcher.lifenih.govnih.gov

Molecular docking studies of thiazolylhydrazone derivatives within the AChE active site have revealed a dual binding mode. anadolu.edu.tr These compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. anadolu.edu.trmdpi.com Key interactions include π-π stacking between the thiazole ring or other aromatic moieties and the indole (B1671886) rings of tryptophan residues (Trp86, Trp286) in the active site gorge. anadolu.edu.tr Hydrogen bonds between the inhibitor and amino acid residues like Tyr341 further stabilize the complex. anadolu.edu.tr The ability to bind to both sites is a characteristic of potent AChE inhibitors. mdpi.com

| Compound Class | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Thiazole-cyclopropyl derivative (6l) | AChE | 0.079 | researchgate.net |

| Thiazolylhydrazone derivative (3c) | AChE | 1.015 | anadolu.edu.tr |

| 1,3-Thiazole with quinoxaline (B1680401) system (7) | AChE | 91 | academie-sciences.fr |

| 1,3-Thiazole derivative (6) | BuChE | 195 | academie-sciences.fr |

Derivatives containing the 4-(3-nitrophenyl)thiazole scaffold have been specifically investigated for their inhibitory effects against human carbonic anhydrase (hCA) isoforms. nih.gov Carbonic anhydrases are zinc-containing metalloenzymes, and their inhibition is a target for various therapeutic areas. nih.govnih.govnih.gov

| Compound | hCA I IC₅₀ (μM) | hCA II IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2-(2-(1-(4-(MeSO₂)-phenyl)ethylidene)hydrazinyl)-4-(3-nitrophenyl)thiazole | 80.12 | 86.64 | nih.gov |

| Morpholine-Thiazole Derivative (24) | - | Ki = 9.64 | rsc.org |

| 5-nitro-thiophene-thiazole derivative (2k) | 2.661 | 5.372 | researchgate.netcumhuriyet.edu.tr |

| Acetazolamide (Standard) | 18.11 | 20.65 | nih.gov |

Identification of Specific Enzyme Targets and Active Site Interactions

Receptor Binding and Modulation Research (In Vitro/Cellular Level)

Beyond enzyme inhibition, the thiazole scaffold, including acetic acid derivatives, has been explored for its ability to bind to and modulate the function of various cell surface receptors.

Thiazole acetic acid derivatives have been investigated for their cardiovascular activity, which involves interactions with adrenergic receptors. nih.gov One such derivative, SMVA-42, produced a dose-dependent contractile response in isolated rat aorta, an effect that was abolished by the selective alpha-1 inhibitor prazosin, indicating an interaction with α1-adrenergic receptors. nih.gov

In other research, thiazole carboxamide derivatives have been identified as potent negative allosteric modulators of GluA2 AMPA receptors. nih.gov These compounds were found to significantly reduce current amplitude and alter receptor kinetics, highlighting their potential to modulate excitatory neurotransmission. nih.gov

Furthermore, different series of thiazole derivatives have been developed as selective antagonists for the human adenosine (B11128) A3 receptor and as potent agonists for the cannabinoid CB2 receptor, demonstrating the versatility of the thiazole scaffold in targeting a wide range of G-protein coupled receptors. nih.govresearchgate.net These studies underscore the potential of compounds based on the 2-(3-Nitrophenyl)thiazole-4-acetic acid structure to interact with and modulate critical signaling pathways through receptor binding.

In Vitro Assays for Receptor Affinity and Selectivity

While specific receptor affinity and selectivity data for this compound are not extensively detailed in available research, the thiazole scaffold is a core component of molecules designed to inhibit various enzymes with high affinity and selectivity. For instance, different aminothiazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation, with IC₅₀ values in the nanomolar range. nih.gov The development of such inhibitors often involves high-throughput screening followed by optimization of the structure to enhance binding to the target enzyme's active site. nih.govnih.gov This approach suggests that the biological activity of thiazole derivatives is closely linked to their ability to bind with high affinity to specific protein targets.

Downstream Signaling Pathway Investigations at the Cellular Level

The binding of a molecule to its target typically initiates a series of downstream signaling events. Thiazole derivatives have been shown to modulate several critical cellular signaling pathways. For example, some compounds within this class are known to inhibit the STAT3 signaling pathway, which is pivotal in controlling inflammation and apoptosis. researchgate.net Furthermore, the mitogen-activated protein (MAP) kinase signaling cascade, which plays a central role in cellular responses to external stimuli, can be influenced by thiazole compounds. nih.gov The effects of these compounds on signaling pathways can lead to significant changes in cellular function, including the regulation of gene expression for proteins involved in cell survival, proliferation, and death.

Cellular Pathway Perturbations and Mechanistic Basis

The modulation of signaling pathways by this compound and related compounds leads to distinct perturbations of cellular processes. These effects form the mechanistic basis for their observed biological activities.

Investigation of Apoptosis Induction Mechanisms in Cell Lines

Thiazole derivatives are frequently reported to induce apoptosis, or programmed cell death, in various cell lines. nih.gov The mechanism often involves the intrinsic mitochondrial pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govresearchgate.net This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., BAX, BAK, and BH3-only proteins like BIM and PUMA). nih.govfrontiersin.orgbiosynth.com

The induction of apoptosis by compounds related to the thiazole class can occur through several mechanisms:

Modulation of Bcl-2 Family Proteins: Treatment with these compounds can lead to a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins. nih.gov This shift in the balance between pro- and anti-survival proteins disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, the executioner enzymes of apoptosis. nih.govresearchgate.net

Activation of BH3-only Proteins: These proteins act as sensors of cellular stress and can initiate apoptosis by either directly activating BAX and BAK or by neutralizing the anti-apoptotic Bcl-2 proteins. frontiersin.orgbiosynth.com

Caspase Activation: The release of mitochondrial factors triggers the activation of a caspase cascade, ultimately leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. researchgate.net

Modulation of Cell Cycle Progression and Associated Molecular Targets

A significant mechanism of action for many thiazole-based compounds is the disruption of the cell cycle. nih.gov Cyclin-dependent kinases (CDKs) are a family of enzymes that act as key regulatory points in the progression of the cell cycle. nih.gov Thiazole derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle. nih.govnih.gov

Inhibition of CDK2 by these compounds can lead to cell cycle arrest, preventing cell proliferation. nih.gov Mechanistic studies have shown that treatment with related molecules can result in the downregulation of key cell cycle regulatory proteins, such as CDK2 and its partner, cyclin A. researchgate.net Concurrently, there can be an upregulation of cell cycle inhibitors like p53 and p21. researchgate.net This coordinated molecular response effectively halts cell division.

Table 1: Molecular Targets in Cell Cycle Modulation by Thiazole Derivatives

| Molecular Target | Effect of Inhibition/Modulation | Consequence |

| CDK2 | Direct inhibition of kinase activity | G1/S phase arrest |

| Cyclin A | Decreased protein levels | Impeded S phase progression |

| p53 | Upregulated protein levels | Induction of cell cycle arrest/apoptosis |

| p21 | Upregulated protein levels | Inhibition of CDK complexes |

Anti-inflammatory Pathway Modulation at the Molecular Level

The thiazole and thiazolidinone scaffolds are recognized for their anti-inflammatory properties, which are often attributed to the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. epa.govnih.govnih.gov These two enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators.

COX-2 Inhibition: This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. nih.gov

5-LOX Inhibition: This enzyme catalyzes the production of leukotrienes, which are involved in various inflammatory responses, including leukocyte chemotaxis and bronchoconstriction. nih.gov

By simultaneously inhibiting both COX-2 and 5-LOX, thiazole derivatives can effectively reduce the production of a broad spectrum of inflammatory molecules, offering a comprehensive anti-inflammatory effect. epa.govnih.gov The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Table 2: COX and LOX Inhibition by a Representative Thiazole Compound

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone 7h) | COX-1 | 8.06 ± 0.11 | 115.14 |

| COX-2 | 0.07 ± 0.02 | ||

| 5-LOX | 0.29 ± 0.09 | ||

| Etoricoxib (Reference) | COX-2 | 0.07 ± 0.01 | - |

| Zileuton (Reference) | 5-LOX | 0.15 ± 0.05 | - |

| Data adapted from a study on thiazole derivatives. epa.gov |

Antioxidant Activity Mechanisms

Many thiazole derivatives exhibit significant antioxidant activity, which is their ability to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). zsmu.edu.ua The primary mechanism involves the donation of a hydrogen atom or an electron from the antioxidant molecule to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. nih.gov

The antioxidant potential of these compounds is commonly evaluated using in vitro assays:

DPPH Radical Scavenging Assay: This assay uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.com In its radical form, DPPH has a deep violet color. When it is reduced by an antioxidant, it loses its radical character and becomes a pale yellow color. nih.govnih.gov The degree of color change, measured spectrophotometrically, is proportional to the scavenging activity of the compound. mdpi.com

Nitric Oxide (NO) Scavenging Assay: Nitric oxide is an important signaling molecule but can be toxic at high concentrations and can form other reactive species. This assay measures the ability of a compound to inhibit the production of nitric oxide radicals, often from a donor like sodium nitroprusside. The amount of remaining nitric oxide is typically quantified using the Griess reaction, which forms a colored azo dye. nih.gov

The presence of phenolic groups or other electron-rich moieties on the thiazole structure can enhance its radical scavenging capabilities. nih.gov

Antimicrobial and Antiparasitic Mechanism Studies (In Vitro)

Thiazole-containing compounds are known to exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes and the disruption of cell membrane integrity. nih.govnih.gov The presence of an electron-withdrawing nitro group (-NO2) on the phenyl ring, as seen in the subject compound, has been associated with potent antiproliferative and antimicrobial effects in other thiazole derivatives. nih.gov

Staphylococcus aureus : A primary mechanism by which thiazole derivatives act against S. aureus involves the inhibition of bacterial enzymes crucial for DNA replication and cell wall synthesis. nih.gov Specifically, some benzothiazole (B30560) compounds have been identified as potent inhibitors of DNA gyrase (GyrB) and topoisomerase IV (ParE), which are essential for bacterial DNA replication. nih.gov This dual-targeting capability can lead to a very low frequency of spontaneous resistance development. nih.gov Another identified target is the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.gov In silico docking studies of certain thiazolidinone derivatives, which share structural similarities, suggest that the thiazole moiety can interact with the MurB active site, disrupting cell wall formation. nih.govnih.gov Furthermore, some novel antibacterial agents have been shown to inhibit S. aureus growth by disrupting the cell membrane. nih.gov

Escherichia coli : The antibacterial mechanism against Gram-negative bacteria like E. coli can be multifaceted. The acetic acid moiety of the subject compound is structurally similar to organic weak acids known to inhibit bacterial growth. For instance, acetic acid has been shown to inhibit E. coli growth by disrupting methionine biosynthesis, leading to the intracellular accumulation of the toxic intermediate homocysteine. nih.gov This depletes the cell of essential methionine and adds the stress of homocysteine toxicity. nih.gov Additionally, thiazole-based compounds can target cell wall synthesis in E. coli. The inhibition of enzymes like MurB, which catalyzes a key step in peptidoglycan synthesis, has been proposed as a potential mechanism of action. nih.gov

Pseudomonas aeruginosa : This opportunistic pathogen is known for its significant natural resistance to many antibiotics. chalcogen.ro Studies on thiazole derivatives against P. aeruginosa often demonstrate moderate activity, with mechanisms likely involving general disruption of cellular processes. nih.govnih.gov The antibacterial action is often evaluated by determining the minimal inhibition concentrations (MICs), which for many thiazole compounds, show bacteriostatic rather than bactericidal effects against this resistant strain. nih.gov The ability of compounds to penetrate the complex outer membrane of P. aeruginosa is a critical factor in their efficacy.

Bacillus subtilis : For Gram-positive bacteria like B. subtilis, weak organic acids can exert a potent inhibitory effect. The mechanism involves the diffusion of the undissociated acid across the cell membrane. researchgate.net Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This intracellular acidification can disrupt metabolic processes and inhibit growth. researchgate.net Furthermore, the anionic part of the acid can accumulate within the cell, and some weak acids act as uncouplers of the membrane potential, disrupting proton motive force and consequently ATP synthesis. researchgate.net

Table 1: Potential Bacterial Growth Inhibition Mechanisms of Thiazole Derivatives

| Bacterial Strain | Potential Mechanism of Action | Key Molecular Targets |

|---|---|---|

| S. aureus | Inhibition of DNA Replication; Inhibition of Cell Wall Synthesis; Cell Membrane Disruption. | DNA Gyrase (GyrB), Topoisomerase IV (ParE), MurB. |

| E. coli | Disruption of Amino Acid Biosynthesis; Inhibition of Cell Wall Synthesis. | Methionine Biosynthesis Pathway, MurB. |

| P. aeruginosa | General disruption of cellular processes, often resulting in bacteriostatic activity. | Not specifically defined; efficacy is highly dependent on membrane penetration. |

| B. subtilis | Intracellular Acidification; Disruption of Membrane Potential and ATP Synthesis. | Cytoplasmic pH regulation, Proton Motive Force. |

The thiazole scaffold is also prevalent in compounds developed for their antifungal and antiprotozoal activities. bohrium.com The mechanisms often parallel those of established antifungal agents, focusing on the unique components of the fungal cell, such as the cell wall and the specific sterols in the cell membrane. nih.govnih.gov

Candida albicans : The primary target for many antifungal drugs against C. albicans is the cell membrane, specifically the biosynthesis of ergosterol (B1671047), the main sterol in fungal membranes. nih.gov Azole antifungals, for example, inhibit the enzyme 14α–demethylase (Erg11p), which is crucial for ergosterol synthesis. nih.gov Studies on novel thiazole derivatives suggest their mechanism may also be related to action within the fungal cell membrane or cell wall. nih.gov Some thiazole compounds have been shown to bind to ergosterol, forming pores that lead to leakage of cellular contents and cell death, a mechanism similar to that of polyene antifungals. nih.govnih.gov Another potent mechanism observed for certain thiazole derivatives is the induction of oxidative stress through the accumulation of reactive oxygen species (ROS), which can damage cellular components and lead to fungicidal activity. frontiersin.org This can also inhibit the formation of hyphae and biofilms, which are critical for the virulence of C. albicans. frontiersin.org

Aspergillus niger : While detailed mechanistic studies are less common, thiazole derivatives have demonstrated inhibitory activity against A. niger. nih.govresearchgate.net The mechanism of action is presumed to be similar to that against other fungi, likely involving the disruption of cell membrane integrity or the inhibition of cell wall synthesis. nih.gov Given that the fundamental components of the fungal cell membrane and wall are conserved, interference with ergosterol synthesis or β-glucan synthesis are plausible mechanisms.

Antiprotozoal Action : Thiazole and bisthiazole derivatives have been reported to possess antiprotozoal activity against various parasites. bohrium.comnih.gov While the precise molecular targets are not always well-defined, the thiazole ring is considered a key pharmacophore in this activity. Research continues to explore the specific enzymes or cellular pathways in parasites that are inhibited by these compounds. openmedicinalchemistryjournal.com

Table 2: Potential Antifungal Mechanisms of Thiazole Derivatives

| Fungal Strain | Potential Mechanism of Action | Key Molecular Targets/Processes |

|---|---|---|

| Candida albicans | Inhibition of Ergosterol Biosynthesis; Direct Binding to Ergosterol; Disruption of Cell Wall Integrity; Induction of Oxidative Stress. | 14α–demethylase (Erg11p), Ergosterol, β-Glucan Synthase, Reactive Oxygen Species (ROS) generation. |

| Aspergillus niger | Disruption of Cell Membrane or Cell Wall Synthesis. | Ergosterol and β-Glucan synthesis pathways (presumed). |

Applications and Future Research Directions in Chemical Biology and Medicinal Chemistry

Utility as a Chemical Probe for Investigating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. The 2-(3-Nitrophenyl)thiazole-4-acetic acid scaffold holds potential for use as such a tool. Thiazole-containing molecules are known to interact with a variety of biological targets, and researchers utilize them to investigate enzyme inhibition and receptor interactions. chemimpex.com By employing this compound in cellular or biochemical assays, researchers could potentially elucidate the function of specific proteins or dissect complex signaling cascades. Its structure could be systematically modified to create a library of analogs, which could then be used to probe biological systems in a more targeted manner, helping to identify and validate new drug targets.

Development as a Lead Compound for Novel Therapeutic Scaffolds (Pre-clinical/Hypothetical)

In drug discovery, a "lead compound" is a chemical that has promising biological activity and serves as the starting point for chemical modifications to develop a drug. The this compound structure is a versatile foundation for creating new therapeutic agents. chemimpex.com The thiazole (B1198619) scaffold is a core component in drugs developed for a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions. chemimpex.commdpi.com

The development of this specific molecule is currently at a pre-clinical or hypothetical stage. Its potential lies in the proven success of the 2-aminothiazole (B372263) core, which is recognized as a significant structure in drug development. mdpi.com For instance, derivatives of this scaffold have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comresearchgate.net The presence of the nitrophenyl group suggests potential applications in areas where electron-withdrawing groups are beneficial for biological activity, such as in the development of certain enzyme inhibitors or antimicrobial agents. chemimpex.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule contribute to its biological effect. For this compound, hypothetical SAR studies would involve synthesizing and testing a series of analogs to determine which modifications enhance desired activities. researchgate.netresearchgate.netnih.govresearchgate.net

Key areas for modification would include:

The Nitrophenyl Ring: The position and nature of substituents on the phenyl ring can drastically alter activity. For example, moving the nitro group to the 2- or 4-position or replacing it with other groups (e.g., chloro, methyl, methoxy) could impact binding affinity and selectivity for a biological target.

The Acetic Acid Side Chain: The length and functionality of the side chain at the 4-position of the thiazole ring could be varied. Converting the carboxylic acid to an ester or amide, or extending the carbon chain, may affect cell permeability and potency.

The Thiazole Core: While often the central scaffold, minor modifications or substitutions on the thiazole ring itself could be explored to fine-tune electronic properties and steric interactions.

The following interactive table illustrates a hypothetical SAR study for analogs of this compound targeting a hypothetical enzyme.

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Position 4 Side Chain) | Relative Potency | Notes |

| Lead | 3-NO₂ | -CH₂COOH | 1x | Starting compound. |

| Analog A | 4-NO₂ | -CH₂COOH | 1.5x | Shifting the nitro group improves activity slightly. |

| Analog B | 3-Cl | -CH₂COOH | 0.8x | Replacing nitro with chloro reduces potency. |

| Analog C | 3-NO₂ | -CH₂CONH₂ | 2.5x | Amide derivative shows significantly improved potency, possibly due to new hydrogen bonding interactions. |

| Analog D | 3-NH₂ | -CH₂COOH | 5.0x | Reduction of the nitro group to an amine leads to a substantial increase in activity, suggesting the amine forms a key interaction. |

| Analog E | 4-OCH₃ | -CH₂COOCH₃ | 0.2x | Methoxy substitution and esterification lead to a loss of activity. |

This data is hypothetical and for illustrative purposes only.

Rational Design Strategies for Enhanced Potency and Selectivity (Theoretical)

Rational design leverages computational and structural biology to create molecules with improved properties. For this compound, this would involve using computer modeling to predict how the molecule and its analogs bind to a specific protein target. researchgate.net For example, if the target were a protein kinase, docking studies could reveal key interactions between the compound and the enzyme's active site. nih.gov

This theoretical approach would guide the synthesis of new derivatives with enhanced potency and selectivity. For instance, modeling might suggest that adding a hydroxyl group to the phenyl ring could form a critical hydrogen bond with an amino acid residue in the target protein, thereby increasing binding affinity. nih.govmdpi.com Similarly, modifications could be designed to exploit differences between the active sites of related proteins, leading to a more selective inhibitor with fewer off-target effects.

Potential for Diagnostic Applications in Research Settings (e.g., as a molecular marker or probe)

Beyond therapeutics, this compound could be adapted for diagnostic purposes in research. By conjugating it to a reporter molecule, such as a fluorescent dye or a radioactive isotope, it could be transformed into a molecular probe. If the compound binds with high affinity and selectivity to a particular protein that is overexpressed in a disease state, this probe could be used to visualize the protein in cells or tissues. For example, a fluorescently labeled version could be used in microscopy to map the subcellular localization of its target, providing valuable insights into cellular biology and disease pathology.

Emerging Research Frontiers and Interdisciplinary Collaborations

The future of research involving scaffolds like this compound lies in interdisciplinary collaboration. The integration of synthetic chemistry, molecular biology, computational science, and advanced analytics is essential for unlocking the full potential of such compounds.

Exploration of Novel Reaction Chemistry with Biological Relevance

The unique structural features of this compound, namely the nitroaromatic moiety, the thiazole core, and the carboxylic acid side chain, offer a versatile platform for exploring novel reaction chemistries with significant biological relevance. These reactions can be leveraged to develop prodrug strategies, enable controlled spatiotemporal activation, and facilitate targeted delivery and bio-conjugation, thereby expanding the compound's potential applications in chemical biology and medicinal chemistry.

Bioreductive Activation of the Nitroaromatic Group

A key area of novel reaction chemistry with profound biological implications is the bioreduction of the nitroaromatic group. In hypoxic environments, such as those found in solid tumors, nitroreductase enzymes can reduce the nitro group to a hydroxylamine (B1172632) or an amine. nih.govnih.govnih.govencyclopedia.pub This bioactivation can serve as a trigger to unmask a potent therapeutic agent, a strategy commonly employed in the design of hypoxia-activated prodrugs. nih.govnih.govencyclopedia.pub